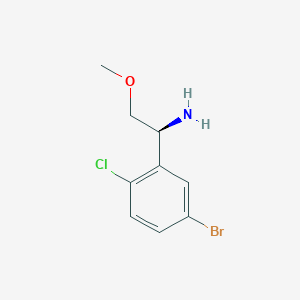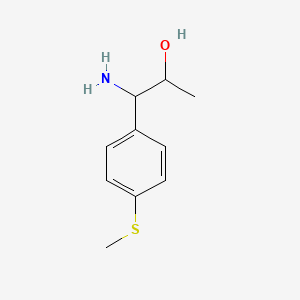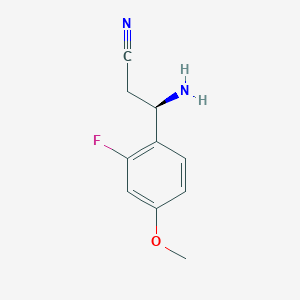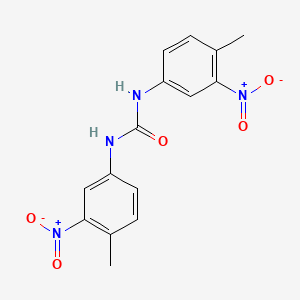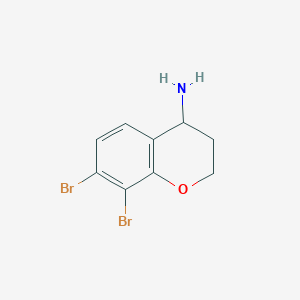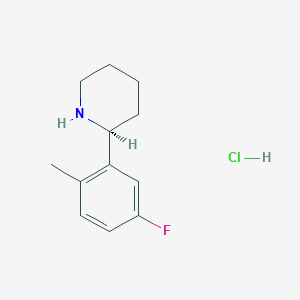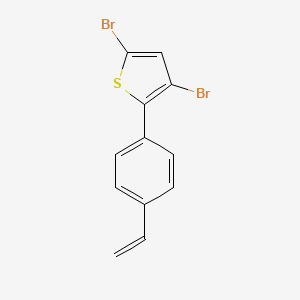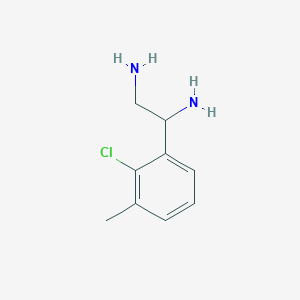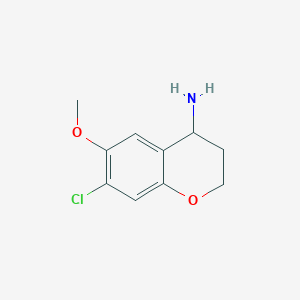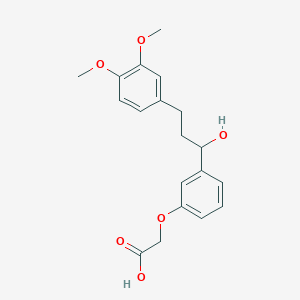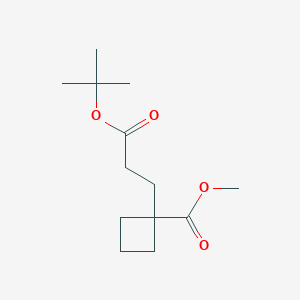
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butoxy group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s reactivity and interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
- Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring and a tert-butoxy group. This structure provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the tert-butoxy group offers protection during synthetic processes, allowing for selective modifications and the creation of diverse derivatives .
Properties
Molecular Formula |
C13H22O4 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)17-10(14)6-9-13(7-5-8-13)11(15)16-4/h5-9H2,1-4H3 |
InChI Key |
JRKXJMLTIVGJMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1(CCC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13044205.png)
![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
